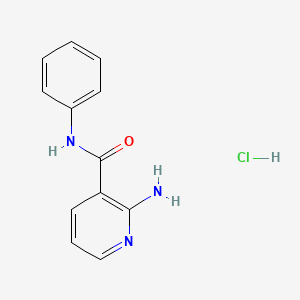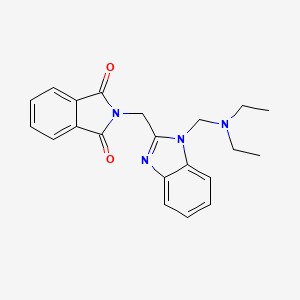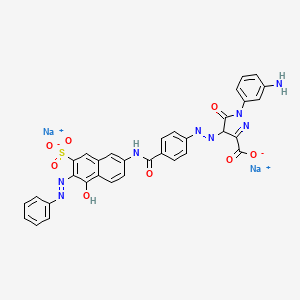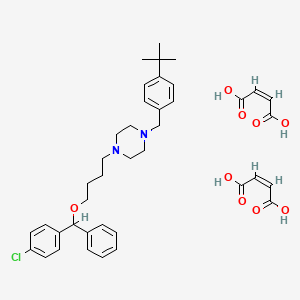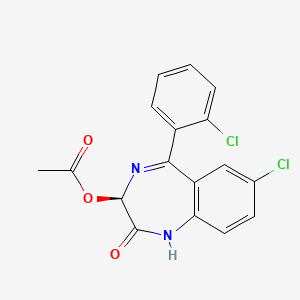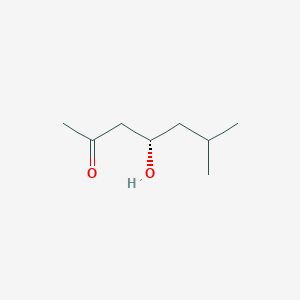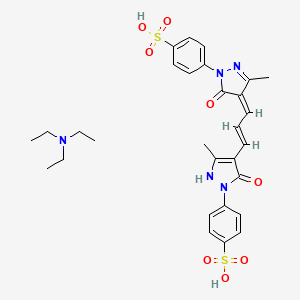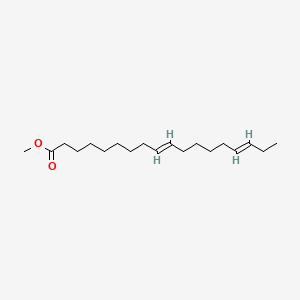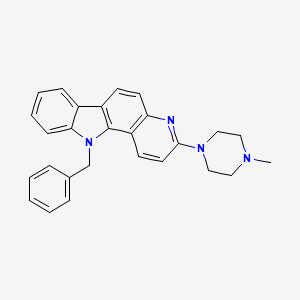
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrido[3,2-a]carbazole core, which is a fused ring system, and is substituted with a 4-methyl-1-piperazinyl group and a phenylmethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-a]carbazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.
Introduction of the 4-Methyl-1-Piperazinyl Group: This can be achieved through nucleophilic substitution reactions where a piperazine derivative is reacted with the intermediate compound.
Attachment of the Phenylmethyl Group: This step often involves Friedel-Crafts alkylation or related reactions to introduce the phenylmethyl group onto the core structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
化学反応の分析
Types of Reactions
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
11H-Pyrido(3,2-a)carbazole: The parent compound without the 4-methyl-1-piperazinyl and phenylmethyl groups.
3-(4-Methyl-1-piperazinyl)-11H-pyrido(3,2-a)carbazole: A similar compound with only the piperazinyl group.
11-(Phenylmethyl)-11H-pyrido(3,2-a)carbazole: A similar compound with only the phenylmethyl group.
Uniqueness
The uniqueness of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrido[3,2-a]carbazole core with the 4-methyl-1-piperazinyl and phenylmethyl groups makes it a versatile compound for various applications.
特性
CAS番号 |
127040-55-5 |
|---|---|
分子式 |
C27H26N4 |
分子量 |
406.5 g/mol |
IUPAC名 |
11-benzyl-3-(4-methylpiperazin-1-yl)pyrido[3,2-a]carbazole |
InChI |
InChI=1S/C27H26N4/c1-29-15-17-30(18-16-29)26-14-12-23-24(28-26)13-11-22-21-9-5-6-10-25(21)31(27(22)23)19-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3 |
InChIキー |
TWKKWXMYWPRPGO-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4CC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
